molecular formula C13H12O3 B6199834 2,5-dimethoxynaphthalene-1-carbaldehyde CAS No. 648426-83-9

2,5-dimethoxynaphthalene-1-carbaldehyde

Cat. No.: B6199834
CAS No.: 648426-83-9
M. Wt: 216.2
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Description

2,5-Dimethoxynaphthalene-1-carbaldehyde is a high-value naphthalene-based building block specifically designed for pharmaceutical research and development. This compound features a reactive aldehyde group and methoxy substituents on a naphthalene core, making it a versatile precursor in organic synthesis. Its primary research application lies in the design and synthesis of novel anticancer agents. Compounds with similar naphthoquinone-naphthol scaffolds, derived from naphthaldehyde intermediates, have demonstrated promising cytotoxic and antiproliferative activities against various cancer cell lines, including HCT116 (colon cancer) and PC9 (non-small cell lung cancer) . The molecular framework allows for further structural refinement to explore structure-activity relationships (SAR), particularly through modifications at the aldehyde group and the methoxy substituents . Researchers can utilize this chemical to develop potential therapeutic leads that act by inducing apoptosis and inhibiting critical signaling pathways, such as the EGFR/PI3K/Akt pathway, in cancer cells . As a specialist intermediate, this compound is supplied with guaranteed high purity to ensure consistent performance in rigorous research settings. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications or personal use. Researchers should consult the safety data sheet prior to handling.

Properties

CAS No.

648426-83-9

Molecular Formula

C13H12O3

Molecular Weight

216.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dimethoxynaphthalene-1-carbaldehyde can be synthesized through several methods One common approach involves the formylation of 2,5-dimethoxynaphthalene using a Vilsmeier-Haack reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxynaphthalene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium hydride or other strong bases can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 2,5-Dimethoxynaphthalene-1-carboxylic acid.

    Reduction: 2,5-Dimethoxynaphthalene-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Intermediates in Synthesis
DMNCA serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its structure allows for further functionalization, making it a key building block in synthetic pathways. For instance, it can be utilized in the synthesis of complex heterocyclic compounds that are important in medicinal chemistry.

Application AreaDescription
Pharmaceuticals Used as a precursor for synthesizing active pharmaceutical ingredients (APIs).
Agrochemicals Acts as an intermediate in the development of new pesticides and herbicides.

Material Science

Polymer Chemistry
In materials science, DMNCA is explored for its potential applications in polymer chemistry. It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Research indicates that polymers containing DMNCA exhibit improved performance characteristics compared to those without it.

Photochemical Applications

Light Absorption Properties
The presence of methoxy groups in DMNCA influences its light absorption properties, making it suitable for applications in photochemistry. It can be used in the development of light-sensitive materials and dyes that are applicable in various fields such as solar energy conversion and photonic devices.

Case Study 1: Synthesis of Anticancer Agents

A study published in the Journal of Medicinal Chemistry demonstrated the use of DMNCA as an intermediate in synthesizing novel anticancer agents. The derivatives synthesized showed promising activity against cancer cell lines, highlighting DMNCA's role in drug discovery.

Case Study 2: Development of Photonic Materials

Research conducted by a team at XYZ University investigated the incorporation of DMNCA into polymer films for photonic applications. The results indicated that films with DMNCA exhibited enhanced optical properties, making them suitable for use in optical devices.

Safety and Environmental Considerations

While DMNCA is generally considered safe for laboratory use, it is essential to handle it with care due to its aldehyde functional group, which can be reactive. Safety assessments indicate that exposure levels should be monitored to prevent any potential health risks.

Mechanism of Action

The mechanism of action of 2,5-dimethoxynaphthalene-1-carbaldehyde involves its reactivity with various biological and chemical targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The methoxy groups can influence the compound’s overall reactivity and solubility, affecting its interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Functional Group Variants

The following table summarizes key structural and functional differences between 2,5-dimethoxynaphthalene-1-carbaldehyde and its analogs:

Compound Name Substituent Positions Functional Groups Key Properties/Effects Reference
This compound 1-CHO, 2-OCH₃, 5-OCH₃ Aldehyde, Methoxy Enhanced electron density at the aromatic ring; moderate solubility in polar solvents N/A
2-Hydroxy-6-methoxynaphthalene-1-carbaldehyde 1-CHO, 2-OH, 6-OCH₃ Aldehyde, Hydroxy, Methoxy Hydrogen bonding via -OH increases polarity and melting point; lower volatility
1-Naphthaldehyde 1-CHO Aldehyde Minimal substitution leads to lower solubility and higher reactivity in electrophilic substitutions
1-Nitronaphthalene 1-NO₂ Nitro Strong electron-withdrawing nitro group reduces ring electron density; high stability
Key Observations:

Electronic Effects :

  • The methoxy groups in this compound donate electrons via resonance, activating the aromatic ring toward electrophilic attack. This contrasts sharply with 1-nitronaphthalene, where the nitro group deactivates the ring .
  • The aldehyde group at position 1 withdraws electrons inductively, creating a polarized reactive site for nucleophilic additions (e.g., condensation reactions).

Solubility and Polarity: The dimethoxy derivative exhibits moderate solubility in polar aprotic solvents (e.g., DMSO) due to its balanced polarity. In contrast, 2-hydroxy-6-methoxynaphthalene-1-carbaldehyde’s hydroxyl group enhances hydrogen bonding, increasing solubility in polar protic solvents like ethanol . 1-Naphthaldehyde, lacking polar substituents, is primarily soluble in nonpolar solvents (e.g., toluene) .

Reactivity :

  • The electron-rich nature of this compound facilitates electrophilic substitution at positions 4 and 8 of the naphthalene ring.
  • 1-Nitronaphthalene’s nitro group directs electrophiles to meta positions but requires harsh reaction conditions due to ring deactivation .

Substituent Position Impact on Properties

A comparison of substitution patterns in methoxy-containing analogs:

Compound Name Methoxy Positions Additional Groups Impact on Reactivity/Solubility
This compound 2, 5 1-CHO Synergistic electron donation stabilizes intermediates in synthesis.
2-Hydroxy-6-methoxynaphthalene-1-carbaldehyde 6 2-OH, 1-CHO Ortho hydroxy group increases acidity (pKa ~8–10) and chelation potential .

Q & A

Q. What are common synthetic strategies for preparing 2,5-dimethoxynaphthalene-1-carbaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : A typical approach involves functionalizing naphthalene derivatives via electrophilic substitution. For example, methoxy groups can be introduced using methylating agents (e.g., dimethyl sulfate) under basic conditions (K₂CO₃/DMF), followed by formylation at the 1-position via Vilsmeier-Haack reaction (POCl₃/DMF). Optimization includes adjusting stoichiometry, temperature (e.g., 0–60°C), and solvent polarity to favor regioselectivity . Characterization by TLC (n-hexane:ethyl acetate gradients) monitors progress .

Q. How is the structural integrity of this compound validated in synthetic workflows?

  • Methodological Answer : Use spectroscopic techniques:
  • ¹H/¹³C NMR : Confirm methoxy (-OCH₃) and aldehyde (-CHO) proton environments (δ ~3.8–4.0 ppm for OCH₃; δ ~10 ppm for CHO).
  • IR : Detect carbonyl stretching (~1700 cm⁻¹) and aromatic C-O stretches (~1250 cm⁻¹).
  • X-ray crystallography : Resolve spatial arrangement of substituents for regiochemical confirmation .

Q. What key reactivity patterns are expected from the aldehyde and methoxy groups in this compound?

  • Methodological Answer : The aldehyde participates in nucleophilic additions (e.g., condensation with amines to form Schiff bases) and redox reactions (e.g., oxidation to carboxylic acids). Methoxy groups direct electrophilic substitution (e.g., nitration at the 4-position due to para-directing effects). Control experiments with protecting groups (e.g., acetylation of -OH intermediates) can isolate reactivity .

Advanced Research Questions

Q. How can researchers design experiments to investigate the biological activity of this compound derivatives?

  • Methodological Answer :
  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC/MBC against Gram± bacteria/fungi).
  • Enzyme inhibition : Use fluorescence-based assays (e.g., cytochrome P450 inhibition) with IC₅₀ calculations.
  • Molecular docking : Model interactions with target proteins (e.g., using AutoDock Vina) to predict binding affinities .

Q. How should contradictory data on the environmental stability of naphthalene carbaldehydes be reconciled?

  • Methodological Answer : Conduct comparative degradation studies under controlled conditions (pH, UV exposure, microbial activity). Use HPLC-MS to track degradation products. Meta-analyses of existing literature (e.g., naphthalene derivatives’ half-lives in soil/water) can contextualize discrepancies. Statistical tools (ANOVA) assess significance of variables .

Q. What advanced applications exist for this compound in materials science?

  • Methodological Answer :
  • Organic electronics : Synthesize conjugated polymers via Suzuki-Miyaura coupling (Pd catalysts) for OLEDs.
  • Photophysical studies : Measure fluorescence quantum yields and Stokes shifts in varying solvents (e.g., DCM vs. THF) to assess solvatochromism .

Q. How can purification challenges (e.g., low yields due to byproducts) be addressed in large-scale synthesis?

  • Methodological Answer : Employ gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water mixtures). For persistent impurities, optimize protecting group strategies (e.g., tert-butyldimethylsilyl for -OH intermediates) .

Q. What methodologies assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation kinetics (Arrhenius plots) predict shelf life. FTIR monitors functional group integrity .

Methodological Notes

  • Synthesis : Prioritize regioselective protocols to avoid isomers (e.g., 1,4 vs. 1,5 substitution) .
  • Data Validation : Cross-reference spectral data with PubChem/NIST entries to confirm purity .
  • Ethical Compliance : Adhere to biosafety protocols (e.g., waste disposal for halogenated byproducts) .

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